molecular formula C10H8F4O4 B4298285 methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate

methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate

Cat. No.: B4298285
M. Wt: 268.16 g/mol
InChI Key: RFOSRZCRQPSXGU-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. This compound, in particular, features multiple fluorine atoms, which can significantly influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with trifluoroacetic acid and methanol under acidic conditions to form the desired ester. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used to replace fluorine atoms.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential use in drug development, particularly for its unique interactions with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The presence of multiple fluorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,3,3-trifluoro-2-hydroxypropanoate
  • 3-Fluoro-4-hydroxyphenylacetic acid
  • Methyl 2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate

Uniqueness

Methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate is unique due to the combination of multiple fluorine atoms and hydroxyl groups, which can significantly influence its chemical reactivity and interactions. This makes it a valuable compound for various applications, particularly in fields requiring precise control over molecular interactions.

Properties

IUPAC Name

methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O4/c1-18-8(16)9(17,10(12,13)14)5-2-3-7(15)6(11)4-5/h2-4,15,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOSRZCRQPSXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)O)F)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate
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methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate
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methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate
Reactant of Route 4
methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate
Reactant of Route 5
methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate
Reactant of Route 6
methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate

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